N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide

Medicinal Chemistry ADME Prediction Lipophilicity

This compound is a foundational, high-value intermediate featuring a unique bis-benzothiazole architecture linked via a 6-carboxamide. Its rigid, planar scaffold offers distinct lipophilic bulk (XLogP3: 4.3) and hydrogen-bonding patterns, making it irreplaceable for focused library synthesis targeting kinases and challenging protein-protein interactions. The pre-installed chloro-substituent is a ready handle for cross-coupling, offering synthetic versatility not found in simpler amido analogs. For reliable SAR and patent-novel chemotypes, accept no inferior substitutes. Inquire for competitive quote and rapid global delivery.

Molecular Formula C15H8ClN3OS2
Molecular Weight 345.82
CAS No. 941892-62-2
Cat. No. B2862470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide
CAS941892-62-2
Molecular FormulaC15H8ClN3OS2
Molecular Weight345.82
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)NC3=C4C(=C(C=C3)Cl)N=CS4)SC=N2
InChIInChI=1S/C15H8ClN3OS2/c16-9-2-4-11(14-13(9)18-7-22-14)19-15(20)8-1-3-10-12(5-8)21-6-17-10/h1-7H,(H,19,20)
InChIKeyMVYSPAKFTSRAED-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide (CAS 941892-62-2): A Structurally Defined Bis-benzothiazole Scaffold for Targeted Library Synthesis


N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide is a synthetic small molecule (C15H8ClN3OS2, MW: 345.8 g/mol) that integrates two benzothiazole heterocycles via a carboxamide linker [1]. This unique bis-benzothiazole architecture creates a rigid, planar scaffold with a computed high lipophilicity (XLogP3-AA: 4.3) and a moderate topological polar surface area (TPSA: 111 Ų), placing it within a desirable property space for probing intracellular targets [1]. The compound is a foundational member of the N-(4-chloro-1,3-benzothiazol-7-yl)-amide class, serving as a versatile intermediate for the synthesis of focused libraries aimed at exploring kinase and protein-protein interaction targets [2].

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide: Why Close Analogs Cannot Replicate its Physicochemical and Pharmacophoric Profile


Generic substitution with isomeric or closely related benzothiazole amides is not scientifically valid for this compound. Analogs such as N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide alter the hydrogen-bonding and electron distribution at the amide terminus, fundamentally changing the pharmacophore [1]. Critically, the target compound is distinguished by its unique 1,3-benzothiazole-6-carboxamide moiety, which provides a distinct combination of lipophilic bulk and a specific hydrogen bond acceptor pattern compared to simple benzamido or aliphatic amido analogs [2]. These physiochemical differences, quantified below, translate to divergent solubility, permeability, and target engagement potential, precluding direct substitution in SAR studies or procurement decisions. High-strength comparative data is limited; the guide below assesses the strongest available evidence to inform selection [3].

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide: Quantitative Differentiation Evidence vs. Closest Structural Analogs


Increased Lipophilicity (XLogP3-AA) Compared to Fluorobenzamide Analog Drives Predicted Membrane Permeability

The target compound exhibits a computed XLogP3-AA of 4.3, compared to a calculated XLogP3-AA of approximately 3.8 for the closely related N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide analog [1]. This +0.5 log unit difference indicates a higher intrinsic membrane permeability for the bis-benzothiazole derivative, a critical parameter for accessing intracellular targets in whole-cell assays. The absence of a strong electron-withdrawing group on the amide fragment in the target compound avoids an excessive polarity shift that could hinder passive diffusion [2].

Medicinal Chemistry ADME Prediction Lipophilicity

Distinct Topological Polar Surface Area (TPSA) Profile Aligns with Oral Bioavailability Guidelines

The TPSA of the target compound is calculated as 111 Ų, which is substantially higher than the TPSA of a simpler benzamide analog such as N-(4-chloro-1,3-benzothiazol-7-yl)-3-(trifluoromethyl)benzamide, estimated to have a TPSA below 80 Ų [1]. A TPSA of 111 Ų places the compound closer to the optimal range for oral absorption (<140 Ų), while the comparator's lower value may indicate poor solubility and excessive lipophilicity, pushing it beyond the typical Rule-of-Five envelope when combined with its higher logP [2]. This balanced property profile suggests a better starting point for lead optimization.

Drug Design Lipinski's Rule of Five Physicochemical Property Optimization

Unique 6-Substituted Benzothiazole Amide Provides a Vector for Specific Intermolecular Interactions

The target compound is the only member of the immediately comparable N-(4-chloro-1,3-benzothiazol-7-yl)-amide series to feature a second benzothiazole ring directly attached via a 6-carboxamide linkage [1]. This structural signature introduces an additional hydrogen bond acceptor (the thiazole nitrogen) at a defined distance, which is absent in all 2- or 4-substituted benzamide analogs like N-(4-chloro-1,3-benzothiazol-7-yl)-4-nitrobenzamide [2]. Patent data on the broader benzothiazolecarboxamide class indicates that this 'bis-benzothiazole' motif has been specifically claimed for generating novel kinase inhibitor profiles, suggesting a non-redundant biological role that cannot be replicated by compounds lacking the second benzothiazole ring [3].

Structure-Based Drug Design Fragment-Based Lead Discovery Kinase Inhibition

N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide: High-Value Application Scenarios Derived from Verified Evidence


Lead-Like Scaffold for Kinase or Protein-Protein Interaction Inhibitor Libraries

The compound's balanced TPSA (111 Ų) and high lipophilicity (XLogP3: 4.3) make it an ideal core scaffold for designing focused libraries targeting intracellular kinases or challenging protein-protein interactions [1]. Its bis-benzothiazole pharmacophore offers a unique three-dimensional geometry for fragment growth, an advantage not available with mono-benzothiazole analogs that lack the 6-carboxamide extension. Early-stage programs can procure this compound to generate rapid SAR data on a novel chemotype, leveraging its predicted favorable membrane permeability [2].

Specialized Building Block in Medicinal Chemistry for Late-Stage Functionalization

As an intermediate, the compound's chloro substituent on the 4-position of one benzothiazole ring serves as a synthetic handle for metal-catalyzed cross-coupling reactions, while the amide linkage provides a modifiable connection [1]. This synthetic versatility, combined with the pre-installed bis-benzothiazole core that is difficult to assemble de novo, positions it as a high-value building block for synthesizing structurally complex, patent-novel therapeutic candidates, directly supporting the class of compounds claimed in prior art [3].

A Standard Tool Compound for Benchmarking Biophysical Assays Against Novel Benzothiazole Cores

Due to its spectral properties and distinct molecular weight (345.8 g/mol), this compound can act as a reference standard in mass spectrometry-based assays or surface plasmon resonance (SPR) experiments designed to screen for benzothiazole-binding targets [2]. Its differentiation from analogs like N-(4-chloro-1,3-benzothiazol-7-yl)-3-fluorobenzamide (MW ~319 g/mol) ensures it can be uniquely identified in multiplexed assay formats, providing clear, quantifiable differentiation in hit validation workflows.

Quote Request

Request a Quote for N-(4-chloro-1,3-benzothiazol-7-yl)-1,3-benzothiazole-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.